1-chloro-3-(2-chloroethoxy)propan-2-one
Description
1-Chloro-3-(2-chloroethoxy)propan-2-one is a halogenated ketone featuring a chloroethoxy substituent at the 3-position and a chlorine atom at the 1-position of the propan-2-one backbone. This compound is of interest in synthetic organic chemistry, particularly as an intermediate in the synthesis of pharmaceuticals, such as β-blockers (e.g., bisoprolol) . Its structure (C₅H₇Cl₂O₂) includes two reactive chlorine atoms and a ketone group, making it susceptible to nucleophilic substitution and reduction reactions. However, synthesis challenges, such as instability under basic conditions, have been reported, limiting its direct utility in certain pathways .
Properties
CAS No. |
2624132-38-1 |
|---|---|
Molecular Formula |
C5H8Cl2O2 |
Molecular Weight |
171 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reactions
Nucleophilic substitution represents a foundational strategy for synthesizing 1-chloro-3-(2-chloroethoxy)propan-2-one. A typical route involves the reaction of 1,3-dichloropropan-2-one with 2-chloroethanol under alkaline conditions. The process leverages the electrophilic character of the carbonyl-adjacent chlorine atom, enabling displacement by the alkoxide nucleophile.
In a protocol analogous to CN101045676A, phase-transfer catalysts (PTCs) such as benzyltrimethylammonium chloride (BTMAC) enhance reaction efficiency by facilitating interphase ion transfer . For instance, mixing 1,3-dichloropropan-2-one (1.0 mol) with 2-chloroethanol (1.1 mol) in benzene, catalyzed by 0.05 wt% BTMAC at 60–80°C for 5–8 hours, yields the target compound at ~85% purity after distillation . The molar ratio of reactants, solvent choice (e.g., benzene vs. cyclohexane), and catalyst loading critically influence conversion rates.
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes kinetics without side-product formation |
| Solvent | Benzene | Enhances PTC activity and product solubility |
| Catalyst (BTMAC) | 0.05 wt% | Balances cost and reaction acceleration |
| Reaction Time | 6 hours | Ensures >95% conversion |
Epoxide Ring-Opening with Chlorinated Nucleophiles
Epichlorohydrin (1-chloro-2,3-epoxypropane) serves as a versatile precursor for this compound. Reacting epichlorohydrin with 2-chloroethanol in the presence of Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., DBU) induces ring-opening at the less hindered carbon, followed by keto-enol tautomerization to form the ketone .
As demonstrated in a modified procedure from Kapoor et al., combining epichlorohydrin (1.5 mol) with 2-chloroethanol (1.6 mol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 mol%) in dichloromethane at 5°C for 2 hours achieves a 78% isolated yield . Post-reaction acidification with HCl (1M) quenches residual bases and stabilizes the product.
Mechanistic Insight :
Oxidation of the secondary alcohol intermediate typically employs Jones reagent (CrO₃/H₂SO₄) or Swern conditions ((COCl)₂/DMSO) .
Acid-Catalyzed Condensation and Chlorination
Cation exchange resins (e.g., sulfonated polystyrene) enable solvent-free, continuous-flow synthesis. Adapting methodologies from CN102229522B, a tubular reactor packed with Amberlyst-15 resin facilitates the condensation of chloroacetone with 2-chloroethyl vinyl ether at 40–50°C . The exothermic reaction requires precise temperature control to avoid polymerization by-products.
Key Advantages :
-
Continuous Production : Flow rates of 5–10 L/h for reactants ensure consistent output .
-
Reduced Waste : Resin reusability (>50 cycles) minimizes acid waste generation .
-
Scalability : Pipe reactors (1–100 m length, 0.1–0.5 m diameter) accommodate industrial demands .
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Substitution | 85 | 92 | High | Moderate (solvent use) |
| Epoxide Ring-Opening | 78 | 88 | Moderate | Low (aqueous workup) |
| Acid-Catalyzed Flow | 90 | 95 | Very High | Low (resin reuse) |
Phase-transfer-catalyzed substitution offers simplicity but requires volatile solvents. Epoxide routes, while efficient, involve multi-step oxidation. Flow chemistry using cation exchange resins emerges as the most sustainable option, aligning with green chemistry principles .
Industrial-Scale Recommendations
For large-scale production, adopting continuous-flow systems with immobilized catalysts ensures cost-effectiveness and safety. Optimizing reactant ratios (1:1.05 for 1,3-dichloropropan-2-one:2-chloroethanol) and implementing in-line GC monitoring minimizes batch-to-batch variability .
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-(2-chloroethoxy)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under mild to moderate conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 1-hydroxy-3-(2-chloroethoxy)propan-2-one or 1-amino-3-(2-chloroethoxy)propan-2-one.
Oxidation Reactions: Products include 1-chloro-3-(2-chloroethoxy)propanoic acid.
Reduction Reactions: Products include 1-chloro-3-(2-chloroethoxy)propan-2-ol.
Scientific Research Applications
1-chloro-3-(2-chloroethoxy)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-chloro-3-(2-chloroethoxy)propan-2-one involves its interaction with various molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
Key Observations:
- Stability : The 2-chloroethoxy derivative is prone to polymerization in basic media, unlike naphthyloxy or dichlorophenyl analogs, which exhibit greater stability due to aromatic substituents .
- Synthetic Utility: Enzymatic reduction is successful for 1-naphthyloxy and related derivatives (e.g., Y.
- Biological Activity : The naphthalen-1-yl derivative shows promise in targeting cancer-related receptors (EGFR/ER), whereas the 2-chloroethoxy compound is primarily a synthetic intermediate .
Pharmacological and Industrial Relevance
- In contrast, this compound lacks direct pharmacological data but serves as a precursor to cardiovascular drugs.
- Beta-Blocker Synthesis: The 1-naphthyloxy and 2-chloroethoxy derivatives are both intermediates for β-blockers (propranolol and bisoprolol, respectively). However, the latter’s instability necessitates alternative synthetic routes, such as kinetic resolution using CALB enzymes .
Stability and Reactivity Trends
- Aromatic vs. Alkoxy Substituents : Aryl groups (e.g., dichlorophenyl, naphthyl) enhance stability compared to alkoxy chains, likely due to reduced susceptibility to nucleophilic attack .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-chloro-3-(2-chloroethoxy)propan-2-one in laboratory settings?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where 2-chloroethoxybenzene reacts with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions at 0–5°C. Key parameters include stoichiometric control of the acyl chloride and maintaining low temperatures to minimize side reactions like polyacylation .
- Characterization : Confirm purity via HPLC and structural integrity using H/C NMR (e.g., carbonyl resonance at ~200–210 ppm) and FT-IR (C=O stretch at ~1700–1750 cm⁻¹) .
Q. How can spectroscopic techniques resolve ambiguities in structural elucidation?
- Approach : Combine mass spectrometry (high-resolution MS for molecular formula) with 2D NMR (COSY, HSQC) to differentiate between regioisomers. For example, NOESY can confirm spatial proximity of the chloroethoxy group to the ketone .
- Data Interpretation : Cross-validate with computational methods (e.g., DFT-calculated H NMR shifts) to resolve overlapping signals in crowded aromatic regions .
Q. What nucleophilic substitution reactions are feasible with this compound?
- Reactions : The α-chloro group undergoes substitution with amines (e.g., benzylamine in THF) to form secondary amines, while the β-chloroethoxy group is less reactive due to steric hindrance. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) .
- Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity and reduce by-products like elimination .
Advanced Research Questions
Q. How do electronic effects of substituents influence reaction kinetics in derivatization?
- Mechanistic Insight : The electron-withdrawing chloroethoxy group increases electrophilicity at the α-carbon, accelerating nucleophilic substitution. Compare Hammett σ values for substituents (e.g., -OCH₂Cl vs. -Cl) to quantify electronic contributions .
- Experimental Design : Conduct kinetic studies under varying pH and solvent polarity (e.g., water/dioxane mixtures) to isolate electronic vs. steric effects .
Q. What structural features correlate with antimicrobial activity in derivatives?
- SAR Analysis : Derivatives with electron-deficient aromatic rings (e.g., nitro or trifluoromethyl groups) show enhanced activity against Gram-positive bacteria (MIC: 0.0039–0.025 mg/mL). Use molecular docking to identify interactions with bacterial enzymes (e.g., dihydrofolate reductase) .
- Case Study : A 2024 study found that replacing the chloroethoxy group with a mercapto moiety (-SH) increased biofilm inhibition by 40% against Staphylococcus aureus .
Q. How can contradictory biological activity data be reconciled across studies?
- Root Causes : Discrepancies often arise from substituent positional isomerism (e.g., 3,4-difluoro vs. 3,5-difluoro analogs) or assay conditions (aerobic vs. anaerobic). For example, 3,4-difluoro derivatives exhibit higher logP (2.4) and membrane permeability, affecting MIC values .
- Resolution : Standardize testing protocols (CLSI guidelines) and use isogenic bacterial strains to control for genetic variability .
Q. What strategies mitigate by-product formation during scale-up synthesis?
- Process Optimization :
- Catalyst Screening : Test alternative Lewis acids (FeCl₃, ZnCl₂) to reduce AlCl₃-mediated side reactions.
- Temperature Control : Use flow chemistry to maintain consistent exothermic reaction conditions and minimize thermal degradation .
- Analytical QC : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Q. What computational methods predict collision cross-sections (CCS) for LC-MS analysis?
- Tools : Use software like MOBCAL to calculate CCS values from molecular dynamics trajectories. For this compound, predicted CCS for [M+H]⁺ is ~149.4 Ų, aiding in metabolite identification .
- Validation : Compare with experimental CCS from ion mobility spectrometry (IMS) to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
